molecular formula C27H43N3O4 B1684106 Taltobulin CAS No. 228266-40-8

Taltobulin

Cat. No. B1684106
M. Wt: 473.6 g/mol
InChI Key: ORIMBSMIPMEOFU-PSRNMDMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taltobulin is a synthetic analogue of the antimitotic marine natural product Hemiasterlin . It has a molecular formula of C27H43N3O4 .


Synthesis Analysis

Taltobulin was synthesized as an analogue of Hemiasterlin, where the 3-substituted indole ring was replaced by a phenyl group . The synthesis involved a four-component Ugi reaction as the key step . This convergent synthetic strategy enabled rapid access to Taltobulin .


Molecular Structure Analysis

Taltobulin has an average mass of 473.648 Da and a mono-isotopic mass of 473.325348 Da . The molecular structure of Taltobulin was calculated using a well-behaved model chemistry previously validated for the study of the chemical reactivity of peptides .


Chemical Reactions Analysis

Taltobulin inhibits the polymerization of purified tubulin and disrupts microtubule organization in cells . The molecular active sites were associated with the nucleophilic and electrophilic Fukui functions .


Physical And Chemical Properties Analysis

Taltobulin has a density of 1.1±0.1 g/cm3, a boiling point of 662.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It has 7 H bond acceptors, 3 H bond donors, and 11 freely rotating bonds .

Scientific Research Applications

Inhibition of Hepatic Tumor Growth

Taltobulin, a synthetic analogue of the tripeptide hemiasterlin derived from marine sponges, exhibits significant anti-proliferative effects on hepatic tumor cell lines both in vitro and in vivo, without decreasing the viability of primary human hepatocytes. This suggests its potential as a promising drug in the treatment of liver malignancies. Intravenous administration of taltobulin significantly inhibited tumor growth in a rat allograft model, indicating its efficacy and potential application in cancer treatment (Vashist et al., 2006).

Mechanism of Action

Taltobulin binds to tubulin, inhibiting tubulin polymerization in a manner similar to colchicine. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase, blocking cell division and inducing apoptosis. This mechanism underlies its potential antimitotic and antineoplastic activities, making it a candidate for further research and development in the context of cancer therapy (Definitions, 2020).

Novel Antimitotic Agent

Taltobulin stands out for its minimal interaction with the multidrug resistance protein (P-glycoprotein) and its effectiveness in inhibiting human tumor xenografts in models where conventional drugs like paclitaxel and vincristine fail. Administered intravenously or orally in saline, taltobulin inhibits the growth of various human tumors without the side effects associated with other formulations, underscoring its potential as a novel antimitotic agent in clinical development (Ayral-Kaloustian & Zask, 2005).

Safety And Hazards

Taltobulin is not classified as a hazardous substance or mixture . In case of exposure, it is recommended to relocate to fresh air, rinse skin thoroughly with water, flush eyes immediately with water, and wash out mouth with water .

Future Directions

FGF1 has been shown to protect MCF-7 breast cancer cells against Taltobulin-induced cytotoxicity, mediated by activation of its receptors . This suggests therapeutic implications and highlights the importance of FGFs and their receptors in promoting drug resistance to tubulin polymerization inhibitors in FGFR-positive tumors .

properties

IUPAC Name

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTMOLDWXSVYKD-PSRNMDMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041040
Record name HTI-286
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taltobulin

CAS RN

228266-40-8
Record name N,β,β-Trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl]-N,3-dimethyl-L-valinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=228266-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taltobulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228266408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HTI-286
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALTOBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6D6912BXS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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